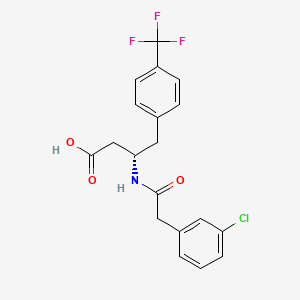
Catpb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CATPB, also known as (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, is a potent, selective free fatty acid receptor 2 (FFA2R/GPR43) antagonist . It is an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human FFA2 .
Molecular Structure Analysis
The molecular structure of CATPB is represented by the formula C19H17ClF3NO3 . The InChI key for CATPB is QOSIJVVNNGXEKE-INIZCTEOSA-N . The compound has a molecular weight of 399.79 .
Physical And Chemical Properties Analysis
CATPB is soluble to 100 mM in DMSO and to 50 mM in ethanol . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 rotatable bonds. Its topological polar surface area is 66.4 .
科学的研究の応用
1. Inverse Agonist and Antagonist Activity Against Human FFA2 (GPR43) Catpb is an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human, but not mouse or rat, FFA2 (GPR43) . This means that Catpb can reduce the activity of the FFA2 receptor even in the absence of a ligand, and it can also block the action of other agonists.
2. Inhibition of Constitutive and Propionate-Stimulated hFFA2 GTPγS Incorporation Catpb has been shown to inhibit both constitutive and propionate (C3) -stimulated hFFA2 GTPγS incorporation . This suggests that Catpb can modulate the signaling of the FFA2 receptor, which could have implications for various physiological processes.
3. Inhibition of C3-Induced hFFA2 G159E Activity Catpb is also capable of inhibiting C3-induced hFFA2 G159E activity . This indicates that Catpb can affect the function of specific variants of the FFA2 receptor.
4. Inhibition of C3-Induced Intracellular ERK Phosphorylation in hFFA2-Expressing Cells Another application of Catpb is the inhibition of C3-induced intracellular ERK phosphorylation in hFFA2-expressing cells . This suggests that Catpb can influence intracellular signaling pathways, potentially affecting a wide range of cellular functions.
5. Phosphorylation Bar-Coding of Free Fatty Acid Receptor 2 Catpb has been used in studies investigating the concept of phosphorylation bar-coding . In this context, Catpb was found to lower the extent of basal detection of the receptor by the pSer 296 /pSer 297 antiserum . This indicates that Catpb can influence the phosphorylation state of the FFA2 receptor, which could affect its function and signaling.
6. Tissue-Specific Effects on FFA2 Receptor Phosphorylation Interestingly, the effects of Catpb on FFA2 receptor phosphorylation appear to be tissue-specific . This suggests that Catpb could be used to study the tissue-specific functions and regulation of the FFA2 receptor.
作用機序
Target of Action
Catpb is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43 . FFA2R is a G-protein-coupled receptor that binds short-chain fatty acids (SCFAs) produced by the microbial fermentation of carbohydrates . It is expressed in a variety of tissues, including adipose tissue, inflammatory cells, and the gastrointestinal tract .
Mode of Action
Catpb interacts with FFA2R, inhibiting its activation by SCFAs . It has been shown to inhibit the transient rise in intracellular Ca²⁺ induced in neutrophils by acetate or Cmp1 (FFA2R agonist) . Additionally, Catpb inhibits Cmp1-induced NADPH oxidase activity .
Biochemical Pathways
The interaction of Catpb with FFA2R affects several biochemical pathways. For instance, it increases forskolin-induced cAMP production and inhibits acetate-induced MAPK signaling in cells expressing human FFA2R . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of Catpb’s action are primarily related to its antagonistic effect on FFA2R. For instance, it has been shown to reduce the viability of 4T1 cells, a mouse breast cancer cell line . Additionally, it significantly affects cell morphology, clonogenicity, and migration, according to the evaluation of MDA-MB-231 and 4T1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Catpb. For instance, the gut microbiota, which produces the SCFAs that activate FFA2R, can influence the action of Catpb . Changes in the composition of the gut microbiota, due to factors such as diet and antibiotic use, can alter SCFA production and thus potentially influence the efficacy of Catpb .
特性
IUPAC Name |
(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSIJVVNNGXEKE-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catpb | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

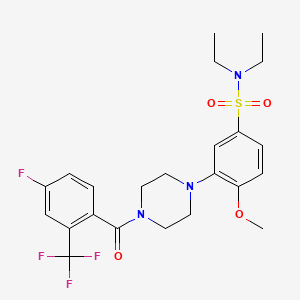
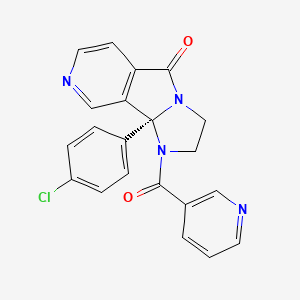
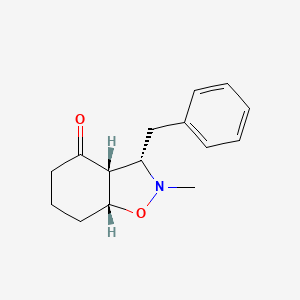
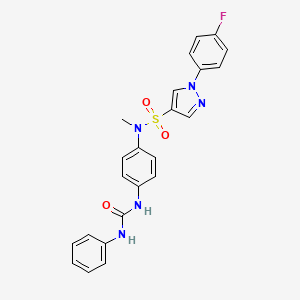
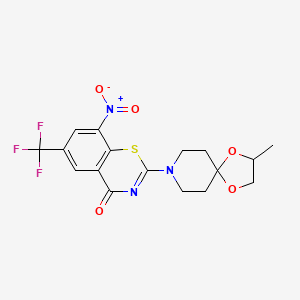

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

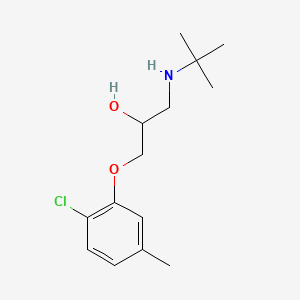


![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)